![molecular formula C47H85NO6 B14234031 4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid CAS No. 762251-76-3](/img/structure/B14234031.png)
4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of three dodecyloxy groups attached to a benzamido moiety, which is further linked to a butanoic acid chain. The compound’s molecular formula is C43H77NO6, and it has a significant molecular weight due to the long dodecyloxy chains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid typically involves multiple steps, starting from the preparation of the intermediate compounds. One common method involves the esterification of 3,4,5-tris(dodecyloxy)benzoic acid with butanoic acid derivatives. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in high purity. Additionally, the industrial process may incorporate green chemistry principles to minimize the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecyloxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamido derivatives.
Applications De Recherche Scientifique
4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: Utilized in the development of advanced materials such as liquid crystals and surfactants.
Mécanisme D'action
The mechanism of action of 4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s amphiphilic nature allows it to integrate into biological membranes, potentially disrupting membrane integrity and function. Additionally, the compound may
Propriétés
Numéro CAS |
762251-76-3 |
|---|---|
Formule moléculaire |
C47H85NO6 |
Poids moléculaire |
760.2 g/mol |
Nom IUPAC |
4-[(3,4,5-tridodecoxybenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C47H85NO6/c1-4-7-10-13-16-19-22-25-28-31-37-52-43-40-42(47(51)48-36-34-35-45(49)50)41-44(53-38-32-29-26-23-20-17-14-11-8-5-2)46(43)54-39-33-30-27-24-21-18-15-12-9-6-3/h40-41H,4-39H2,1-3H3,(H,48,51)(H,49,50) |
Clé InChI |
HUIJQRRWKSKTQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)NCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)
![3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B14233955.png)
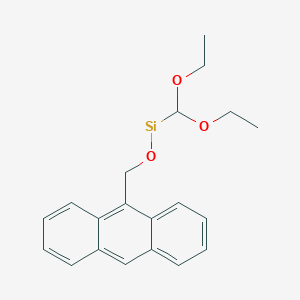
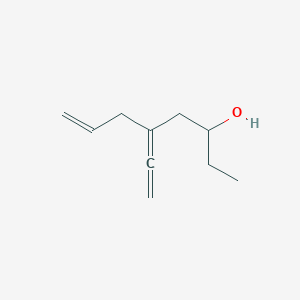
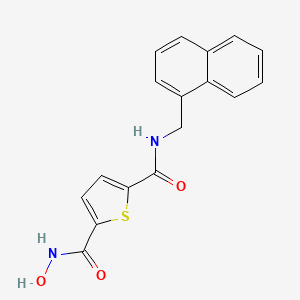

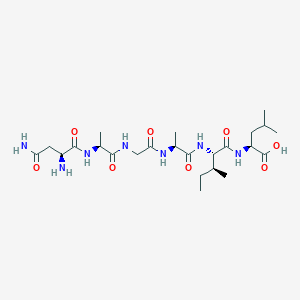
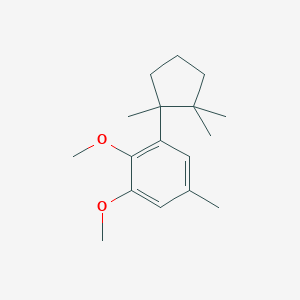

![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)

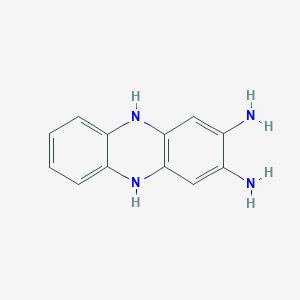
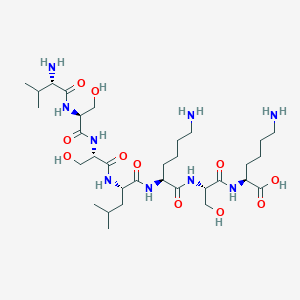
![N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide](/img/structure/B14234027.png)
